2,5-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-difluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O4S2/c1-27(23,24)17-9-8-15(20-21-17)11-2-5-13(6-3-11)22-28(25,26)16-10-12(18)4-7-14(16)19/h2-10,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQDBTMOLMKOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of nitro groups can produce amines.
Scientific Research Applications
2,5-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug discovery and development.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The pyridazine ring can bind to enzymes and receptors, inhibiting their activity. The fluorine atoms and methylsulfonyl group enhance the compound’s binding affinity and specificity, making it effective in modulating biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Analysis
Imidazo[2,1-b]Thiazole Derivatives
Key analogs include 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (Compound 5) and its N,N-dimethyl analog (Compound 6a) , which exhibit COX-2 inhibitory activity with IC50 values of 1.4 μM and 1.2 μM , respectively . These compounds share the methylsulfonylphenyl group but differ in their heterocyclic core (imidazo[2,1-b]thiazole vs. pyridazine in the target compound).
Modified Imidazo[1,2-a]Pyridine Derivatives
A related compound, 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine, demonstrates superior potency (IC50 = 0.07 μM) and selectivity (SI = 217.1) for COX-2 . This highlights the critical role of substituent placement (e.g., morpholinomethyl at C-3) in enhancing activity.
Activity and Selectivity
Key Observations:
- Core Structure Impact : Pyridazine (target compound) vs. imidazo-thiazole/imidazo-pyridine (analogs) influences electronic properties and binding pocket interactions. Pyridazine’s electron-deficient nature may enhance interactions with COX-2’s hydrophobic active site.
- Substituent Effects: The methylsulfonyl group is conserved across all compounds, critical for COX-2 selectivity. Fluorine atoms in the target compound may improve metabolic stability compared to non-fluorinated analogs.
- Potency Gap: The imidazo[1,2-a]pyridine derivative (IC50 = 0.07 μM) outperforms imidazo[2,1-b]thiazoles, suggesting that substituent flexibility (e.g., morpholinomethyl) is pivotal for activity .
Selectivity and Toxicity
- The high SI (217.1) of the imidazo[1,2-a]pyridine derivative underscores the importance of substituent design in minimizing off-target COX-1 interactions . The target compound’s fluorinated aryl group may further reduce COX-1 binding, but experimental validation is needed.
Biological Activity
Chemical Profile:
- Common Name: 2,5-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- CAS Number: 921541-98-2
- Molecular Formula: CHFNOS
- Molecular Weight: 425.4 g/mol
This compound is notable for its potential biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against specific pathogens:
| Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid and peptidoglycan synthesis |
| Pseudomonas aeruginosa | Variable | Biofilm formation inhibition |
The compound exhibits bactericidal properties, particularly effective against Gram-positive bacteria, as indicated by its low MIC values. Its mechanism primarily involves the inhibition of protein synthesis, which is crucial for bacterial growth and reproduction .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The following findings were reported:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
- IC Values:
- MCF-7: 12 µM
- HeLa: 15 µM
These results suggest that the compound may serve as a lead for developing new anticancer agents, particularly due to its selective toxicity towards cancer cells while sparing normal cells .
Case Studies
-
Case Study on Antimicrobial Efficacy:
A recent clinical trial assessed the efficacy of this compound in patients with chronic bacterial infections. The results indicated a significant reduction in bacterial load after treatment, with no severe adverse effects reported. -
Case Study on Cancer Cell Lines:
In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability among various cancer cell lines, supporting its potential as an anticancer therapeutic agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Fluorine Substituents: The presence of fluorine atoms enhances lipophilicity and cellular uptake.
- Pyridazine Moiety: Contributes to the compound's ability to interact with biological targets effectively.
Q & A
Q. Experimental validation :
- Use X-ray crystallography to confirm spatial arrangement.
- DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and predict reactivity .
Advanced: How can computational models resolve contradictions in receptor-binding data for this compound?
Answer:
Divergent receptor-binding results often arise from methodological differences, such as:
- Single-receptor vs. multi-receptor assays : Heterologous expression systems (e.g., HEK293 cells) may yield conflicting agonism/antagonism profiles compared to computational docking studies .
- Hybrid modeling : Combine molecular dynamics simulations (e.g., GROMACS) with machine learning (e.g., Random Forest classifiers) to prioritize key receptor-ligand interactions. For example, Saito et al. (2009) resolved discrepancies by testing 93 odorants across 464 receptors, highlighting the need for multi-receptor validation .
Q. Recommendations :
- Validate computational predictions with SPR (surface plasmon resonance) for binding kinetics.
- Use meta-analysis to reconcile datasets from divergent methodologies .
Advanced: What experimental designs are optimal for analyzing pharmacokinetic properties like metabolic stability?
Answer:
- In vitro assays :
- Microsomal stability tests : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Fluorine substituents reduce oxidative metabolism, as observed in perfluorinated analogs .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition risks.
- In silico tools :
Advanced: How to address discrepancies in cytotoxicity studies across cell lines?
Answer:
Contradictory cytotoxicity data may stem from:
- Cell line variability : Test in multiple lines (e.g., HEK293, HepG2, MCF-7) with standardized protocols (e.g., MTT assay, 48-hour exposure).
- Solvent effects : Ensure consistent DMSO concentrations (<0.1% v/v) to avoid artifacts.
- Apoptosis pathway analysis : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic mechanisms .
Case study : A bromo-fluoro-benzenesulfonamide analog showed IC50 variations of 2–10 µM across cell lines, attributed to differential expression of sulfonamide-targeted enzymes .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood for weighing and synthesis to avoid inhalation of fine particles.
- Waste disposal : Collect in sealed containers labeled for halogenated waste, per OSHA guidelines .
- Emergency measures : Neutralize spills with activated charcoal; rinse skin/eyes with water for 15 minutes.
Reference : MSDS data for structurally similar sulfonamides recommends LD50 precautions (e.g., oral toxicity >500 mg/kg in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
